molecular formula C19H16N4O4S2 B2413842 N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021136-62-8

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2413842
CAS No.: 1021136-62-8
M. Wt: 428.48
InChI Key: BDSZFOCOSCJVKR-UHFFFAOYSA-N
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Description

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate

    • This intermediate can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
  • Amination

    • The intermediate is then reacted with an appropriate amine to introduce the amino group.
  • Thioether Formation

    • The amino intermediate is reacted with a thiol compound under basic conditions to form the thioether linkage.
  • Pyridazine Ring Formation

    • The thioether intermediate is then cyclized with a suitable reagent to form the pyridazine ring.
  • Carboxamide Formation

    • Finally, the pyridazine intermediate is reacted with thiophene-2-carboxylic acid or its derivatives to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions with catalysts like tetrabutylammonium bromide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its heterocyclic structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Activity: It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further biological studies.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Polymer Science: It may be incorporated into polymers to enhance their mechanical or thermal properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)thiophene-2-carboxamide: Similar structure but lacks the pyridazine ring.

    N-(6-(2-oxo-2-(thiophen-2-yl)ethyl)pyridazin-3-yl)thiophene-2-carboxamide: Similar structure but lacks the 2,3-dihydrobenzo[b][1,4]dioxin moiety.

Uniqueness

    Structural Complexity: The combination of the 2,3-dihydrobenzo[b][1,4]dioxin, pyridazine, and thiophene moieties makes this compound unique.

    Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.

This detailed overview provides a comprehensive understanding of N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, covering its synthesis, reactions, applications, and unique properties

Biological Activity

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a compound synthesized for potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, pyridazine moiety, and a dioxin derivative. The molecular formula is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, and its molecular weight is approximately 398.44 g/mol.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antioxidant Properties : The presence of the dioxin structure may confer antioxidant activity, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Initial screenings indicate that the compound may inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease (AD) and Type 2 diabetes mellitus (T2DM), respectively .

2. Pharmacological Effects

Research has shown that derivatives of similar structures can have diverse pharmacological effects:

  • Neuroprotective Effects : Compounds with dioxin structures often exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
  • Antidiabetic Activity : The inhibition of α-glucosidase suggests potential use in managing blood glucose levels in diabetic patients .

Case Study 1: Synthesis and Initial Screening

A study synthesized various derivatives starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine). These derivatives were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase. Results indicated that some derivatives showed significant inhibition rates compared to standard drugs used in T2DM and AD treatments .

Case Study 2: Structural Modifications for Enhanced Activity

Further research involved modifying the structure to enhance biological activity. For instance, adding different substituents on the thiophene ring resulted in improved enzyme inhibition profiles. Such modifications are crucial for optimizing therapeutic efficacy while minimizing side effects .

Data Tables

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC18H18N4O3S398.44 g/molEnzyme inhibition (α-glucosidase, acetylcholinesterase)
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamideC16H18N2O3S318.39 g/molNeuroprotective effects

Properties

IUPAC Name

N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c24-17(20-12-3-4-13-14(10-12)27-8-7-26-13)11-29-18-6-5-16(22-23-18)21-19(25)15-2-1-9-28-15/h1-6,9-10H,7-8,11H2,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSZFOCOSCJVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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